Dipsacus saponin B
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Description
Dipsacus saponin B is a natural compound that is isolated from the roots of Dipsacus asper. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has attracted significant attention from the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Triterpene Glycosides in Dipsacus asper
- Dipsacus asper, a plant from which Dipsacus saponin B is derived, contains triterpenoid saponins like Dipsacus saponin B. These compounds have been chemically characterized, indicating their potential for various biological applications (Jung, Do, & Son, 1993).
Genomic Insights
- Genome-wide transcriptional analysis of Dipsacus asperoides has identified genes involved in the biosynthesis of triterpenoid saponins, including Dipsacus saponin B. This research offers a deeper understanding of the genetic and molecular basis of its pharmacological properties (Wang et al., 2016).
Biosynthesis Pathway Exploration
- Research on Dipsacus asperoides has explored the biosynthesis pathway of triterpenoid saponins, including Dipsacus saponin B. This study provides insights into the natural production and potential pharmaceutical applications of these compounds (Pan et al., 2023).
Pharmacological Actions and Applications
- A comprehensive review highlights the pharmacological actions and potential clinical applications of Dipsacus asperoides, including the effects of its saponins on immune function, antioxidation, and bone healing (Li, Hui, Yun, & Peng, 2010).
Antifungal Activities
- Dipsacus saponins, including Dipsacus saponin B, have demonstrated antifungal activities against various phytopathogenic fungi, suggesting their potential use in agricultural applications (Choi et al., 2017).
Neuroprotective Effects
- Studies on Dipsacus total saponins, which include Dipsacus saponin B, indicate potential neuroprotective effects, improving learning and memory abilities and affecting acetylcholine metabolism in the hippocampus, which could have implications for Alzheimer's disease treatment (Wan, 2015).
properties
CAS RN |
152406-42-3 |
---|---|
Product Name |
Dipsacus saponin B |
Molecular Formula |
C59H96O26 |
Molecular Weight |
1221.4 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)48(77-24)84-46-41(70)35(64)25(2)78-52(46)85-47-45(83-50-44(73)40(69)37(66)29(21-61)80-50)30(81-49-43(72)39(68)36(65)28(20-60)79-49)22-76-51(47)82-33-12-13-55(5)31(56(33,6)23-62)11-14-58(8)32(55)10-9-26-27-19-54(3,4)15-17-59(27,53(74)75)18-16-57(26,58)7/h9,24-25,27-52,60-73H,10-23H2,1-8H3,(H,74,75)/t24-,25-,27+,28+,29+,30-,31?,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45-,46+,47+,48-,49-,50+,51-,52-,55-,56?,57+,58+,59-/m0/s1 |
InChI Key |
XFQHPZLNJGZIIH-DELHDUSRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@@]5([C@H]6CC=C7[C@H]8CC(CC[C@@]8(CC[C@]7([C@@]6(CCC5C4(C)CO)C)C)C(=O)O)(C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)O)O |
synonyms |
dipsacus saponin B hederagenin-3-O-glucopyranosyl-1-4-(rhamnopyranosyl-1-6)-glucopyranosyl-1-3-rhamnopyranosyl-1-2-arabinopyranoside |
Origin of Product |
United States |
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